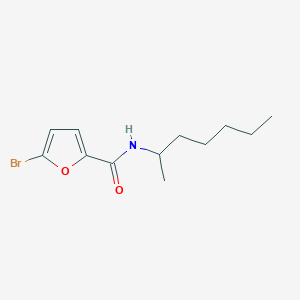

5-bromo-N-heptan-2-ylfuran-2-carboxamide

Description

5-Bromo-N-heptan-2-ylfuran-2-carboxamide is a brominated furan derivative characterized by a furan ring substituted with a bromine atom at position 5 and a carboxamide group at position 2. The amide nitrogen is further substituted with a heptan-2-yl chain, imparting lipophilicity and influencing its physicochemical and biological properties. This compound is of interest in medicinal chemistry and materials science due to the furan scaffold’s versatility and bromine’s utility in cross-coupling reactions .

Properties

IUPAC Name |

5-bromo-N-heptan-2-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2/c1-3-4-5-6-9(2)14-12(15)10-7-8-11(13)16-10/h7-9H,3-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVYCTIRZHJYFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)NC(=O)C1=CC=C(O1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-N-heptan-2-ylfuran-2-carboxamide can be achieved through several synthetic routes. One common method involves the bromination of furan-2-carboxamide followed by the introduction of the heptan-2-yl group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

5-bromo-N-heptan-2-ylfuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex furan derivatives.

Biology: The compound exhibits antimicrobial properties and has been investigated for its potential use in developing new antibiotics.

Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.

Industry: The compound is used in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-bromo-N-heptan-2-ylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity. The exact molecular pathways involved are still under investigation, but it is believed to interact with cellular proteins and disrupt normal cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs of 5-bromo-N-heptan-2-ylfuran-2-carboxamide, highlighting substituent differences and their implications:

Pharmacological Potential

- Indole-2-carboxamide Derivatives: Compounds like 5-bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide () highlight the indole scaffold’s prevalence in kinase inhibitors. While structurally distinct from the furan-based target, these analogs suggest bromine’s role in modulating electronic properties for target binding .

- Benzofuran Analogs : Ethyl 5-bromobenzofuran-2-carboxylate () shares the brominated heterocycle and demonstrates pharmacological activity, suggesting the target compound could be optimized for similar applications .

Key Research Findings

- SAR Insights : Larger N-alkyl/aryl groups (e.g., heptan-2-yl, benzothiophene) correlate with increased lipophilicity and prolonged in vivo half-life but may reduce solubility .

- Bromine as a Functional Handle : Bromine’s presence enables further derivatization, as seen in Suzuki-coupled products () and indole intermediates () .

- Contradictory Trends : While bulkier groups enhance stability, they may also hinder target engagement. For example, the propenyloxy group in introduces reactivity but could lead to off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.